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# Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers

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Compound of Interest		
Compound Name:	Allyl vinyl ether	
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#### Introduction

The synthesis of **allyl vinyl ethers** is of significant interest in organic chemistry, primarily due to their role as key precursors in the Claisen rearrangement, a powerful carbon-carbon bondforming reaction that yields  $\gamma$ , $\delta$ -unsaturated aldehydes and ketones.[1][2][3] Among the various synthetic methods, iridium-catalyzed transfer vinylation has emerged as a highly efficient, versatile, and atom-economical approach.[1] This method typically involves the transfer of a vinyl group from an inexpensive and stable vinyl donor, such as vinyl acetate or an alkyl vinyl ether, to an allyl alcohol.[1][4]

Iridium catalysts, particularly complexes like di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]<sub>2</sub>), are known for their high efficiency and broad functional group tolerance, proceeding under relatively mild conditions.[1][4] A key advantage of this methodology is its applicability in one-pot tandem reactions, where the in situ generated **allyl vinyl ether** undergoes a subsequent Claisen rearrangement upon heating, providing direct access to complex carbonyl compounds.[5][6]

#### Reaction Mechanism

The iridium-catalyzed transfer vinylation using vinyl acetate is thought to proceed through an addition-elimination sequence.[4] The catalytic cycle is initiated by the coordination of the allyl alcohol to the iridium center. In the presence of a base (e.g., Na<sub>2</sub>CO<sub>3</sub>), an iridium-alkoxide is formed. This species then interacts with vinyl acetate, leading to the transfer of the vinyl group to the alcohol and regenerating the catalyst.



## **Data Presentation**

The iridium-catalyzed synthesis of vinyl ethers is applicable to a wide range of alcohols, including various substituted allyl alcohols. The following tables summarize representative yields obtained under iridium catalysis.

Table 1: Iridium-Catalyzed Vinylation of Various Alcohols with Vinyl Acetate

Entry	Alcohol Substrate	Catalyst System	Base	Temp (°C)	Time (h)	Yield (%)
1	p- Methoxyph enol	[Ir(cod)Cl]2	Na <sub>2</sub> CO <sub>3</sub>	100	-	91[4]
2	1-Octanol	[Ir(cod)Cl] <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	100	4	81
3	Benzyl Alcohol	[Ir(cod)Cl]2	Na <sub>2</sub> CO <sub>3</sub>	100	4	95
4	Cyclohexa nol (sec- alcohol)	[Ir(cod)Cl]2	Na <sub>2</sub> CO <sub>3</sub>	100	4	82
5	Thiophenol	[Ir(cod)Cl]2	Na <sub>2</sub> CO <sub>3</sub>	100	4	92[4]

Data for entries 2-4 derived from representative examples in literature under conditions similar to those in the cited protocol.

Table 2: One-Pot Vinylation and Claisen Rearrangement



Entry	Allyl Alcohol Substra te	Vinyl Donor	Catalyst System	Base	Temp (°C) & Time	Product	Yield (%)
1	trans-2- Methyl-3- phenyl-2- propen- 1-ol	Isoprope nyl acetate	[Ir(cod)Cl ]2	Cs₂CO₃	100°C, 3h then 140°C, 15h	5-Methyl- 4-phenyl- 5-hexen- 2-one	83[5][6]

# **Experimental Protocols**

Protocol 1: General Procedure for Iridium-Catalyzed Synthesis of Allyl Vinyl Ether

This protocol is adapted from a reliable Organic Syntheses procedure for the vinylation of alcohols.[1][4]

#### Materials:

- Di-µ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]<sub>2</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), anhydrous
- Allyl alcohol (or substituted allyl alcohol)
- Vinyl acetate
- Anhydrous toluene
- Inert gas supply (Argon or Nitrogen)
- Standard oven-dried laboratory glassware (two-necked round-bottomed flask, reflux condenser)
- Magnetic stirrer and heating oil bath

#### Procedure:



#### · Reaction Setup:

- Fit a 100-mL, two-necked round-bottomed flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line. Flame-dry the apparatus under vacuum and then flush with argon.
- Rapidly weigh and add [Ir(cod)Cl]<sub>2</sub> (0.34 g, 0.5 mmol, 0.01 eq.) and anhydrous sodium carbonate (3.18 g, 30 mmol, 0.6 eq.) to the flask.
- Reseal the flask, evacuate, and backfill with argon.
- Successively add anhydrous toluene (50 mL), the allyl alcohol (50 mmol, 1.0 eq.), and vinyl acetate (9.2 mL, 100 mmol, 2.0 eq.) via syringe.

#### Reaction:

- Place the flask into a preheated oil bath at 100°C and stir the mixture vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
  (GC). The reaction is typically complete within 4-6 hours.

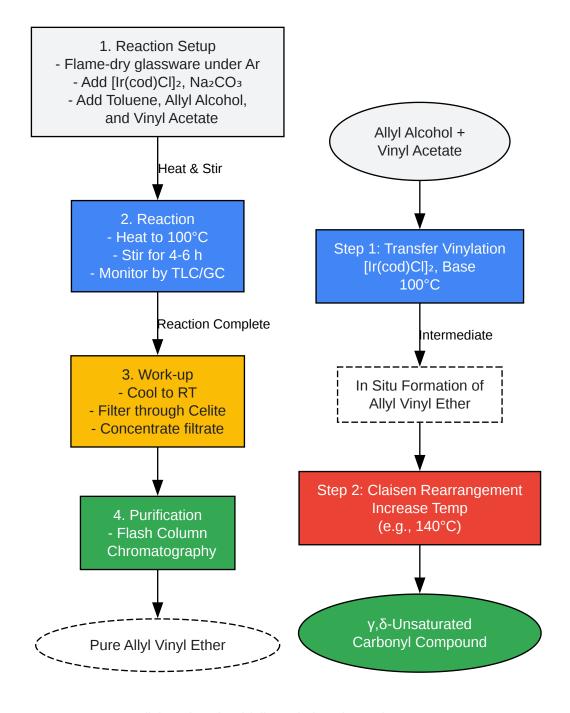
#### · Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.[1]
- Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the pure allyl vinyl ether.[1]

## **Visualizations**

The following diagrams illustrate the key processes involved in the iridium-catalyzed synthesis and application of **allyl vinyl ethers**.





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